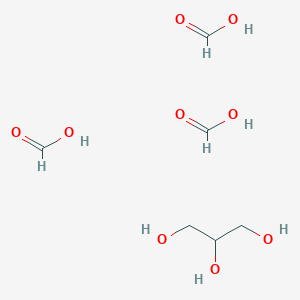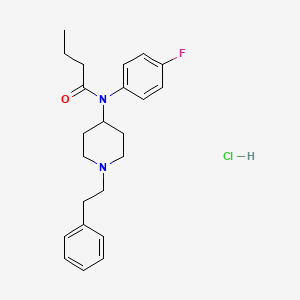
Para-fluorobutyryl fentanyl hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Para-fluorobutyryl fentanyl hydrochloride is an opioid analgesic that is structurally similar to fentanyl. It is a synthetic compound that has been used as a designer drug and is known for its potent analgesic properties. This compound is an analog of butyrfentanyl and has been associated with fatal overdoses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of para-fluorobutyryl fentanyl hydrochloride typically involves the following steps:
Preparation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Formation of Para-fluorobutyryl Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with para-fluorobutyryl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions and purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Para-fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated hydrocarbons and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
Aplicaciones Científicas De Investigación
Para-fluorobutyryl fentanyl hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research focuses on its analgesic properties and potential therapeutic uses, although its high potency and risk of overdose limit its clinical applications.
Industry: It is used in forensic toxicology for the identification and quantification of fentanyl analogs in biological samples
Mecanismo De Acción
Para-fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The compound’s high affinity for these receptors contributes to its potent analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorofentanyl: Similar in structure but differs in the position of the fluorine atom.
Butyrfentanyl: Lacks the fluorine substitution.
Acetylfentanyl: Has an acetyl group instead of a butyryl group.
Furanylfentanyl: Contains a furan ring instead of the butyryl group.
Uniqueness
Para-fluorobutyryl fentanyl hydrochloride is unique due to the presence of the para-fluoro group, which enhances its binding affinity to the mu-opioid receptors. This structural modification contributes to its high potency and distinct pharmacological profile compared to other fentanyl analogs .
Propiedades
Número CAS |
2306823-23-2 |
|---|---|
Fórmula molecular |
C23H30ClFN2O |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-2-6-23(27)26(21-11-9-20(24)10-12-21)22-14-17-25(18-15-22)16-13-19-7-4-3-5-8-19;/h3-5,7-12,22H,2,6,13-18H2,1H3;1H |
Clave InChI |
PHLSIUUOEZTSBB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
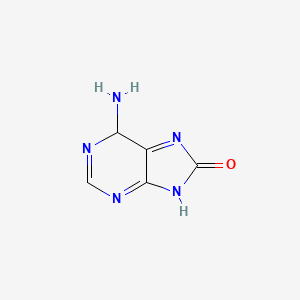


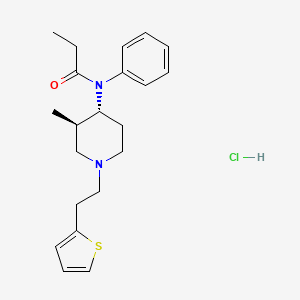
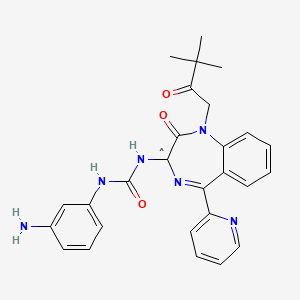

![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
